molecular formula C39H76NO8P B1245335 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine

Cat. No.: B1245335
M. Wt: 718 g/mol
InChI Key: DVXMEPWDARXHCX-OTMQOFQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the 1- and 2-acyl groups are specified as oleoyl and palmitoyl respectively. It derives from an oleic acid and a hexadecanoic acid. It is a tautomer of a this compound zwitterion.
PE(18:1(9Z)/16:0), also known as PE(34:1) or PE(18:1/16:0), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(18:1(9Z)/16:0) is considered to be a glycerophosphoethanolamine lipid molecule. PE(18:1(9Z)/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(18:1(9Z)/16:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(18:1(9Z)/16:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(18:1(9Z)/16:0) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(18:1(9Z)/16:0) can be biosynthesized from CDP-ethanolamine and DG(18:1(9Z)/16:0/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:1(9Z)/16:0) can be biosynthesized from PS(18:1(9Z)/16:0) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(18:1(9Z)/16:0) can be biosynthesized from PS(18:1(9Z)/16:0) through its interaction with the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(18:1(9Z)/16:0) can be biosynthesized from CDP-ethanolamine and DG(18:1(9Z)/16:0/0:0);  which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. In humans, PE(18:1(9Z)/16:0) is involved in phosphatidylcholine biosynthesis PC(18:1(9Z)/16:0) pathway and phosphatidylethanolamine biosynthesis pe(18:1(9Z)/16:0) pathway.

Properties

Molecular Formula

C39H76NO8P

Molecular Weight

718 g/mol

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40)48-39(42)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-/t37-/m1/s1

InChI Key

DVXMEPWDARXHCX-OTMQOFQLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)(O)OCCN

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)(O)OCCN

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine
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1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine
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1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine
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1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine
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1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine
Reactant of Route 6
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine

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